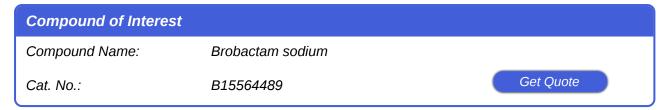


An In-depth Technical Guide to Brobactam Sodium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Brobactam sodium is a penicillanic acid derivative that functions as a β -lactamase inhibitor. β -lactamases are enzymes produced by certain bacteria that confer resistance to β -lactam antibiotics by hydrolyzing the β -lactam ring. By inhibiting these enzymes, **Brobactam sodium** can restore the efficacy of β -lactam antibiotics against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Brobactam sodium**.

Chemical Structure and Identification

Brobactam sodium is the sodium salt of Brobactam. The core structure consists of a penam nucleus, which is a bicyclic system containing a β -lactam ring fused to a thiazolidine ring.

Chemical Name: Sodium (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

CAS Number: 73335-78-1

Molecular Formula: C8H9BrNNaO3S

Molecular Weight: 302.12 g/mol



Chemical Structure:

Caption: Chemical Structure of Brobactam Sodium

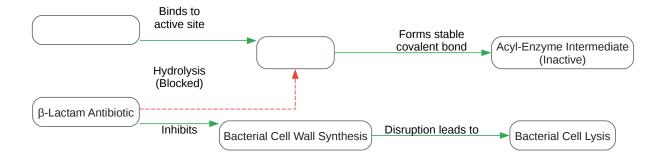
Physicochemical Properties

A summary of the key physicochemical properties of **Brobactam sodium** is presented in the table below. Limited experimental data is publicly available for some properties.

Property	Value	Reference
Physical State	Solid	N/A
Melting Point	>300 °C	[1]
Solubility	Information not available	N/A
рКа	Information not available	N/A

Mechanism of Action: β-Lactamase Inhibition

Brobactam sodium is a mechanism-based inhibitor of β -lactamase enzymes. Its structure mimics that of β -lactam antibiotics, allowing it to bind to the active site of the β -lactamase. The interaction leads to the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme and prevents it from hydrolyzing other β -lactam antibiotics. This synergistic action restores the antibacterial activity of co-administered antibiotics.



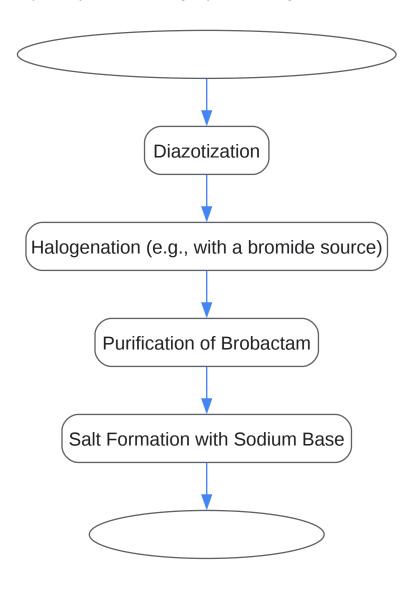


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Caption: Mechanism of β-Lactamase Inhibition by **Brobactam Sodium**

Experimental Protocols Synthesis of Brobactam Sodium

While a detailed, publicly available, step-by-step protocol for the synthesis of **Brobactam sodium** (CAS 73335-78-1) is scarce, the general synthesis of related 6-halopenicillanic acids can be inferred from the chemical literature. A plausible synthetic route starts from 6-aminopenicillanic acid (6-APA). The following represents a generalized conceptual workflow:



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Caption: Conceptual Synthesis Workflow for Brobactam Sodium

Note: This is a conceptual outline. Actual laboratory synthesis would require detailed optimization of reagents, solvents, reaction times, and purification methods.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

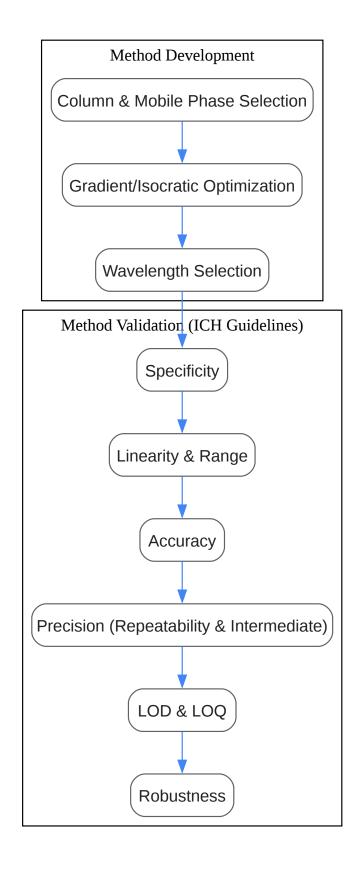
A precise and accurate analytical method is crucial for the quantification of **Brobactam sodium** in various matrices, including pharmaceutical formulations and biological samples. While a specific monograph for **Brobactam sodium** is not readily available, a general Reverse-Phase HPLC (RP-HPLC) method can be adapted from methodologies used for similar β -lactamase inhibitors.

General RP-HPLC Parameters for β-Lactamase Inhibitor Analysis:

Parameter	Description	
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)	
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).	
Flow Rate	Typically 1.0 mL/min.	
Detection	UV spectrophotometer at a wavelength where the analyte has significant absorbance (e.g., around 220-230 nm).	
Injection Volume	10-20 μL.	
Column Temperature	Ambient or controlled (e.g., 25-30 °C).	

Method Development Workflow:





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Caption: HPLC Method Development and Validation Workflow



Enzymatic Assay for β-Lactamase Inhibition

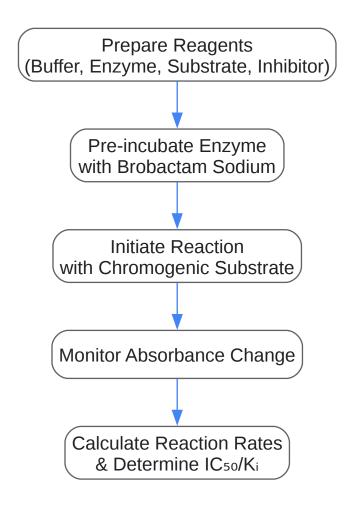
The inhibitory activity of **Brobactam sodium** against β -lactamases can be determined using an enzymatic assay. A common method involves a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by β -lactamase. The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor like **Brobactam sodium** will decrease the rate of hydrolysis.

General Protocol Outline:

- Reagent Preparation:
 - Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
 - Prepare a stock solution of the β-lactamase enzyme.
 - Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin).
 - Prepare serial dilutions of Brobactam sodium.
- Assay Procedure:
 - In a microplate well, add the buffer, β-lactamase enzyme, and a specific concentration of Brobactam sodium (or vehicle for control).
 - Pre-incubate the enzyme with the inhibitor for a defined period.
 - Initiate the reaction by adding the chromogenic substrate.
 - Monitor the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.



- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
- \circ Further kinetic studies can be performed to determine the inhibition constant (K_i) and the rate of enzyme inactivation (k_{ina_ct}).



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Caption: Workflow for an Enzymatic Assay of β-Lactamase Inhibition

Conclusion

Brobactam sodium is a significant molecule in the fight against bacterial resistance. This guide has provided a detailed overview of its chemical structure, known properties, and the fundamental experimental methodologies required for its synthesis, analysis, and evaluation. Further research to fully characterize its physicochemical properties and to develop and



validate specific analytical methods will be invaluable for its future development and application in combination with β-lactam antibiotics.

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References

- 1. rsc.org [rsc.org]
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